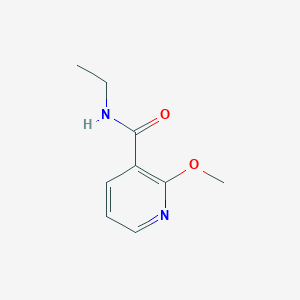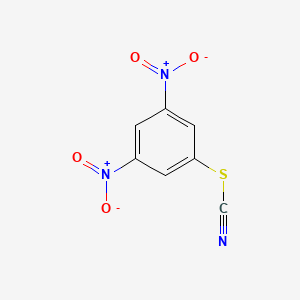
3,5-Dinitrophenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrophenyl thiocyanate is an organic compound characterized by the presence of nitro groups at the 3 and 5 positions on a phenyl ring, along with a thiocyanate group. This compound is known for its reactivity and is used in various chemical applications, particularly in organic synthesis and analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-Dinitrophenyl thiocyanate involves the reaction of 3,5-dinitrobenzoyl chloride with ammonium thiocyanate in anhydrous acetone. The reaction mixture is typically refluxed for about 45 minutes . This method is straightforward and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitrophenyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used to substitute the thiocyanate group.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Substitution: Products include derivatives where the thiocyanate group is replaced by other functional groups.
Reduction: The major products are 3,5-diaminophenyl derivatives.
Oxidation: Oxidized products may include various nitro derivatives.
Aplicaciones Científicas De Investigación
3,5-Dinitrophenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing thiocyanate groups into aromatic compounds.
Biology: The compound can be used in biochemical assays to detect the presence of specific functional groups.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 3,5-Dinitrophenyl thiocyanate exerts its effects involves the reactivity of the thiocyanate group. This group can act as a nucleophile, participating in various substitution reactions. The nitro groups also play a role in the compound’s reactivity, influencing its electron density and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dinitrophenyl isocyanate
- 2,4-Dinitrophenyl thiocyanate
- 3,5-Dinitrobenzoic acid
Uniqueness
3,5-Dinitrophenyl thiocyanate is unique due to the specific positioning of the nitro groups and the presence of the thiocyanate group. This combination imparts distinct reactivity and properties, making it valuable in specific chemical applications .
Propiedades
Número CAS |
64673-55-8 |
|---|---|
Fórmula molecular |
C7H3N3O4S |
Peso molecular |
225.18 g/mol |
Nombre IUPAC |
(3,5-dinitrophenyl) thiocyanate |
InChI |
InChI=1S/C7H3N3O4S/c8-4-15-7-2-5(9(11)12)1-6(3-7)10(13)14/h1-3H |
Clave InChI |
KISRQESXRXMANP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])SC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


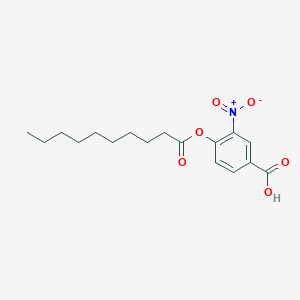
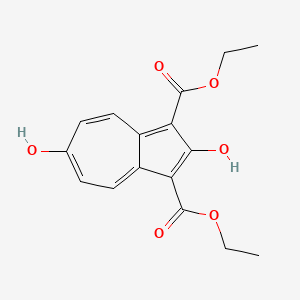
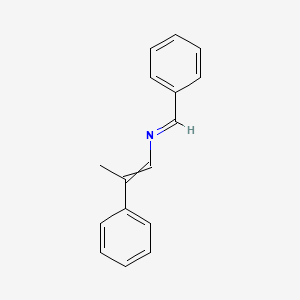

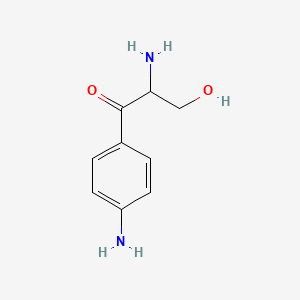


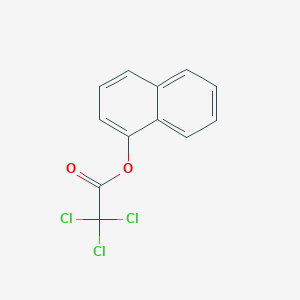
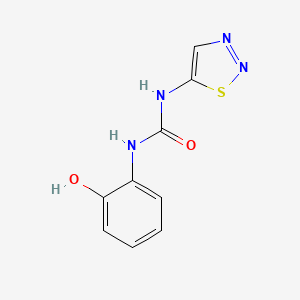
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)
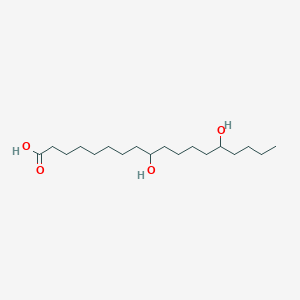
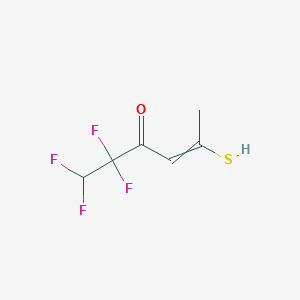
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
